
Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside
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Overview
Description
Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of glucopyranoside, modified with methoxybenzylidene and acetyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the glucopyranoside ring. The methoxybenzylidene group is introduced through a benzylidene acetal formation reaction, which requires acidic conditions. The acetyl groups are then added via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. The purification process often involves crystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.
Substitution: The acetyl and methoxybenzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research has indicated that glycosides similar to methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside exhibit significant anticancer properties. Studies have shown that modifications in glycoside structures can enhance their interaction with cancer cells, potentially leading to apoptosis (programmed cell death) in tumor cells. For instance, derivatives of glucopyranosides have been tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .
2. Antimicrobial Properties:
Glycosides are known for their antimicrobial activity. The specific structure of this compound may contribute to its ability to disrupt bacterial cell walls or inhibit bacterial enzyme activity. Research has shown that similar compounds can effectively combat resistant strains of bacteria, making them candidates for new antibiotic therapies .
Biochemical Applications
1. Glycosylation Reactions:
This compound serves as a glycosyl donor in synthetic chemistry, particularly in the formation of O-glycosidic bonds. Its ability to participate in glycosylation reactions is crucial for the synthesis of complex carbohydrates and glycoconjugates, which are important in biological systems and therapeutic agents .
2. Enzyme Substrates:
this compound can be used as a substrate for glycosyltransferases in enzymatic studies aimed at understanding carbohydrate metabolism and enzyme specificity. These studies are vital for elucidating metabolic pathways and developing enzyme inhibitors .
Material Science Applications
1. Polymer Chemistry:
The compound can be utilized in the synthesis of glycopolymers through controlled polymerization techniques. Glycopolymers have applications in drug delivery systems and biomaterials due to their biocompatibility and ability to mimic natural glycoproteins .
2. Surface Modification:
In material science, this compound can be employed for surface modification of materials to enhance biocompatibility or to create specific binding sites for biomolecules. This application is particularly relevant in the development of biosensors and medical implants .
Case Studies
Mechanism of Action
The mechanism of action of Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzylidene and acetyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or cellular uptake mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-alpha-D-glucopyranoside
- Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzyl-alpha-D-galactopyranoside
Uniqueness
Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside is unique due to its specific combination of methoxybenzylidene and acetyl groups, which confer distinct chemical and physical properties. These modifications can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it valuable for various applications.
Biological Activity
Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside is a complex organic compound derived from glucopyranoside. Its molecular formula is C19H24O9, with a molecular weight of approximately 396.39 g/mol. This compound features distinctive structural modifications that significantly influence its biological activities, particularly in carbohydrate metabolism and enzyme interactions.
Structural Characteristics
The compound's structure includes:
- Methoxybenzylidene groups : Enhance binding affinity and specificity.
- Acetyl groups : Affect solubility and reactivity.
These modifications allow the compound to interact with specific molecular targets, influencing metabolic pathways and cellular processes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Interactions : The compound has shown potential in influencing enzyme mechanisms, which can be critical for understanding metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal activities against various pathogens.
- Anticancer Potential : Some research highlights its potential in cancer treatment by inhibiting specific cancer cell lines.
Antimicrobial Activity
In a study assessing the antimicrobial properties of methyl glucopyranoside derivatives, it was found that compounds similar to this compound exhibited significant activity against human pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 7.8 to 46.9 μg/mL for various derivatives tested against bacterial strains .
Anticancer Activity
Research on structurally related compounds has demonstrated promising anticancer activity. For instance, derivatives with similar methoxy and acetyl substitutions were shown to inhibit the growth of cancer cell lines such as A-431 and HT29, with IC50 values lower than those of standard chemotherapy agents like doxorubicin . Molecular dynamics simulations indicated that these compounds interact primarily through hydrophobic contacts with target proteins .
Synthesis and Production
The synthesis of this compound typically involves several key steps:
- Starting Material : Methyl α-D-glucopyranoside is reacted with 4-methoxybenzaldehyde under acylation conditions.
- Purification : Techniques such as crystallization or chromatography are employed to achieve high purity levels of the final product.
Comparative Analysis
Property | This compound | Related Compounds |
---|---|---|
Molecular Formula | C19H24O9 | Varies |
Molecular Weight | 396.39 g/mol | Varies |
Antimicrobial Activity | MIC: 7.8–46.9 μg/mL | Similar compounds show varying MIC values |
Anticancer Activity | IC50 < Doxorubicin against A-431 cells | Related compounds also show anticancer effects |
Q & A
Basic Research Questions
Q. What is the synthetic methodology for preparing Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-α-D-glucopyranoside?
- Category : Synthesis and Protection Strategies
- Answer : The synthesis involves sequential protection of hydroxyl groups. First, the 4,6-hydroxyls are protected as a 4-methoxybenzylidene acetal using 4-methoxybenzaldehyde dimethyl acetal under acidic catalysis (e.g., p-toluenesulfonic acid in DMF at 60°C) . The 2,3-hydroxyls are then acetylated using acetic anhydride in pyridine or with DMAP catalysis at room temperature. The α-configuration at the anomeric center is retained via Koenigs-Knorr glycosidation using methyl iodide in the presence of silver oxide .
Q. How is the structure of this compound validated in carbohydrate chemistry?
- Category : Structural Characterization
- Answer : Key techniques include:
- NMR : ¹H NMR reveals the 4-methoxybenzylidene acetal protons as a doublet (δ 5.45–5.60 ppm) and the acetyl groups as singlets (δ 2.05–2.15 ppm). ¹³C NMR confirms the α-anomeric configuration (C1 at ~100 ppm) .
- Mass Spectrometry : High-resolution ESI-MS shows the molecular ion peak [M+Na]⁺ at m/z 545.18 (calculated for C₂₉H₃₄O₁₀Na) .
- X-ray Crystallography : For unambiguous confirmation, single crystals are grown in chloroform/methanol, revealing the chair conformation of the glucopyranoside ring and stereochemistry of substituents .
Q. What are the primary applications of this compound in glycosylation studies?
- Category : Functional Utility
- Answer : It serves as a glycosyl donor or acceptor in stereoselective glycosylation reactions. The 4-methoxybenzylidene group enhances solubility in organic solvents (e.g., CH₂Cl₂), while the acetyl groups allow selective deprotection for further functionalization. For example, the 2,3-O-acetyl groups can be selectively removed with hydrazine hydrate to expose hydroxyls for coupling reactions .
Advanced Research Questions
Q. How can regioselective deprotection of the 4,6-O-(4-methoxybenzylidene) group be achieved without disturbing the acetyl groups?
- Category : Selective Deprotection
- Answer : The 4-methoxybenzylidene acetal is cleaved under mild acidic conditions (0.1 M HCl in methanol at 0°C for 2 hours), leaving the 2,3-O-acetyl groups intact. The reaction progress is monitored via TLC (hexane:ethyl acetate = 3:1, Rf ~0.4 → 0.7 after deprotection). The resulting diol is stabilized by intramolecular hydrogen bonding .
Q. How is this compound utilized in enzymatic assays for glycosidase inhibition studies?
- Category : Enzymatic Applications
- Answer : The compound acts as a competitive inhibitor for α-glucosidases. Assays are performed in pH 6.8 phosphate buffer at 37°C, with p-nitrophenyl-α-D-glucopyranoside as the substrate. Inhibition kinetics (Ki) are calculated using Lineweaver-Burk plots, with IC₅₀ values typically < 50 µM .
Q. What contradictions exist in reported data on the stability of the 4-methoxybenzylidene group under basic conditions?
- Category : Data Analysis
- Answer : While most studies assert the acetal’s stability in weak bases (e.g., NaHCO₃), recent work shows partial cleavage in NaOH/THF (0.5 M, 25°C), likely due to steric strain from the 4-methoxy substituent. Researchers must validate stability via ¹H NMR before proceeding with base-sensitive reactions .
Q. What role does this compound play in studying antimicrobial activity of glycosides?
- Category : Biological Evaluation
- Answer : After deprotection, the free hydroxyls are functionalized with thio- or selenoglycosides for testing against Gram-positive bacteria (e.g., S. aureus). Minimum inhibitory concentrations (MICs) are determined via broth microdilution (CLSI guidelines), with activity linked to membrane disruption by lipophilic substituents .
Q. How can computational methods predict the reactivity of this compound in glycosylation reactions?
- Category : Computational Modeling
- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the transition state of glycosidic bond formation. The 4-methoxy group lowers the activation energy by 5–8 kcal/mol compared to non-methoxy analogs due to electron-donating effects .
Q. Methodological Tables
Table 1 : Key Spectral Data for Structural Validation
Technique | Critical Signals | Reference |
---|---|---|
¹H NMR (CDCl₃) | δ 5.52 (d, J = 4.8 Hz, H-1α) | |
¹³C NMR | δ 169.2 (C=O, acetyl) | |
HRMS | [M+Na]⁺ = 545.18 (C₂₉H₃₄O₁₀Na) |
Table 2 : Deprotection Conditions Comparison
Reagent | Time (h) | Acetal Cleavage (%) | Acetyl Stability |
---|---|---|---|
0.1 M HCl/MeOH | 2 | >95 | Intact |
0.5 M NaOH/THF | 1 | 40 | Partial hydrolysis |
Properties
Molecular Formula |
C19H24O9 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[7-acetyloxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C19H24O9/c1-10(20)25-16-15-14(27-19(23-4)17(16)26-11(2)21)9-24-18(28-15)12-5-7-13(22-3)8-6-12/h5-8,14-19H,9H2,1-4H3 |
InChI Key |
IANFTPYXWSWHOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=C(C=C3)OC)OC(C1OC(=O)C)OC |
Origin of Product |
United States |
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